molecular formula C20H22N2O3 B11664917 N-Cyclohexyl-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea

N-Cyclohexyl-N'-(2-methoxydibenzo[B,D]furan-3-YL)urea

Cat. No.: B11664917
M. Wt: 338.4 g/mol
InChI Key: OFPIELKYSBYCFN-UHFFFAOYSA-N
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Description

N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a cyclohexyl group and a methoxydibenzo[b,d]furan moiety attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea typically involves the reaction of cyclohexyl isocyanate with 2-methoxydibenzo[b,d]furan-3-amine. The reaction is carried out in an appropriate solvent, such as dichloromethane or tetrahydrofuran, under controlled temperature conditions. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. Additionally, green chemistry principles may be applied to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group in the dibenzofuran moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenating agents such as thionyl chloride or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)carbamate
  • N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)thiourea
  • N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)guanidine

Uniqueness

N-Cyclohexyl-N’-(2-methoxydibenzo[B,D]furan-3-YL)urea is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

1-cyclohexyl-3-(2-methoxydibenzofuran-3-yl)urea

InChI

InChI=1S/C20H22N2O3/c1-24-19-11-15-14-9-5-6-10-17(14)25-18(15)12-16(19)22-20(23)21-13-7-3-2-4-8-13/h5-6,9-13H,2-4,7-8H2,1H3,(H2,21,22,23)

InChI Key

OFPIELKYSBYCFN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)NC4CCCCC4

Origin of Product

United States

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